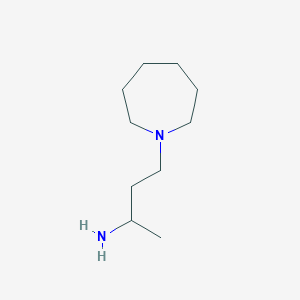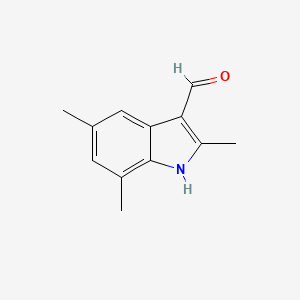
3-(Thiophen-2-ylmethoxy)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:
Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-ylmethanol using a reducing agent such as lithium aluminum hydride.
Etherification: The thiophen-2-ylmethanol is then reacted with benzaldehyde in the presence of a base like potassium carbonate and a phase transfer catalyst to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 3-(Thiophen-2-ylmethoxy)-benzoic acid.
Reduction: 3-(Thiophen-2-ylmethoxy)-benzyl alcohol.
Substitution: 5-Bromo-3-(thiophen-2-ylmethoxy)-benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways involving thiophene derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be used in studies investigating the biological activity of thiophene-containing compounds, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 3-(Thiophen-2-ylmethoxy)-benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety but shares the thiophene functionality.
Benzaldehyde: Lacks the thiophene moiety but shares the aldehyde functionality.
3-(Thiophen-2-yl)-benzaldehyde: Similar structure but without the methoxy linkage.
Uniqueness
3-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the presence of both the thiophene and benzaldehyde functionalities, which confer a combination of electronic properties and reactivity that is not found in the individual components. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields.
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZXXPEJWPGLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)










